molecular formula C28H26ClN3O3 B457497 4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline

4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline

Cat. No.: B457497
M. Wt: 488.0 g/mol
InChI Key: HVLGBZSKHPGJPS-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline is a quinoline-based derivative featuring a 3-chlorophenyl-substituted piperazine moiety at position 4 and a 3,4-dimethoxyphenyl group at position 2 of the quinoline core. This compound is structurally designed to enhance lipophilicity and membrane permeability, critical parameters for bioactive molecules targeting central nervous system (CNS) receptors or intracellular pathogens .

Properties

Molecular Formula

C28H26ClN3O3

Molecular Weight

488.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C28H26ClN3O3/c1-34-26-11-10-19(16-27(26)35-2)25-18-23(22-8-3-4-9-24(22)30-25)28(33)32-14-12-31(13-15-32)21-7-5-6-20(29)17-21/h3-11,16-18H,12-15H2,1-2H3

InChI Key

HVLGBZSKHPGJPS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Friedländer Annulation

The reaction begins with 3,4-dimethoxyacetophenone and 2-aminobenzaldehyde under acidic conditions. In a modified protocol, polyphosphoric acid (PPA) catalyzes the cyclization at 120°C for 6–8 hours, yielding 2-(3,4-dimethoxyphenyl)quinoline with 75–80% efficiency. The use of PPA minimizes side reactions, such as dimerization, while enhancing regioselectivity.

Functionalization at the 4-Position

To introduce the carbonyl group at the quinoline’s 4-position, bromination followed by palladium-catalyzed carbonylation is employed. Bromination with N-bromosuccinimide (NBS) in acetonitrile at 25°C for 6 hours generates 4-bromo-2-(3,4-dimethoxyphenyl)quinoline. Subsequent carbonylation using carbon monoxide (1 atm) and palladium(II) acetate in dimethylformamide (DMF) at 100°C produces the 4-carboxylic acid derivative.

Piperazine Coupling via Carbonyl Linkage

The piperazine moiety is introduced through amide bond formation, leveraging the reactivity of the quinoline’s carboxylic acid group.

Acid Chloride Formation

The quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.

Amide Bond Formation

The acid chloride reacts with 4-(3-chlorophenyl)piperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in DCM at 0–10°C for 8 hours, achieving 85–90% conversion. The low temperature minimizes epimerization and ensures high regiochemical fidelity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, stoichiometry, and catalyst loading.

ParameterOptimal ConditionYield Impact
SolventDichloromethane (DCM)Maximizes solubility of intermediates
Temperature0–10°C during couplingReduces side reactions
BaseDIPEA (2.5 equiv)Enhances nucleophilicity of piperazine
Reaction Time8 hoursEnsures complete conversion

Data adapted from protocols in quinoline-piperazine hybrid synthesis.

Purification and Characterization

Crude product purification involves slurry operations with isopropyl alcohol (IPA) at 65°C, removing unreacted starting materials and byproducts. Final characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirmatory signals include a singlet at δ 3.85 ppm (methoxy groups) and multiplet at δ 7.2–8.1 ppm (aromatic protons).

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Alternative Synthetic Routes

Direct Coupling via Suzuki-Miyaura Reaction

An alternative strategy involves coupling 4-boronic acid-functionalized quinoline with 4-(3-chlorophenyl)piperazine-1-carbonyl chloride. This palladium-catalyzed method offers modularity but suffers from lower yields (60–65%) due to steric hindrance.

Solid-Phase Synthesis

Immobilizing the quinoline core on Wang resin enables stepwise addition of the piperazine moiety. While advantageous for combinatorial libraries, this method requires specialized equipment and offers no significant yield improvement.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the acid chloride intermediate generates quinoline-4-carboxylic acid. Using anhydrous DCM and molecular sieves reduces moisture ingress.

  • Low Solubility : The final compound’s poor solubility in polar solvents complicates purification. Slurry purification with ethanol at 65°C enhances crystallinity .

Chemical Reactions Analysis

WAY-349807, as a kinase inhibitor, is likely to undergo various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

    Substitution Reactions:

    Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions would vary depending on the specific transformation desired.

    Major Products: The products of these reactions would depend on the specific reagents and conditions used, but could include modified versions of WAY-349807 with different functional groups or altered activity.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation. A study highlighted that certain quinoline-based compounds showed IC50 values as low as 2 nM against breast cancer cell lines, suggesting that the structure of 4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline may confer similar potency against various cancer types .

2. Anticoagulant Potential
Another promising application is in the development of anticoagulants. The inhibition of blood coagulation factor XIIa has been identified as a therapeutic target. Compounds structurally related to this compound have been shown to exhibit inhibitory activity against this factor, indicating potential use in preventing thrombotic disorders .

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Cancer Type
Compound AStructure A0.9Breast
Compound BStructure B2.57Liver
Compound CStructure C5Lung

Table 2: Inhibition of Factor XIIa

Compound NameInhibition (%) at 10 µMReference
Compound D70
Compound E55

Case Studies

Case Study 1: Quinoline-Based Anticancer Agents
A series of studies have evaluated the anticancer effects of quinoline derivatives. One notable study demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 and HeLa cells. The results indicated that compounds with a similar scaffold to this compound could be optimized for increased efficacy .

Case Study 2: Factor XIIa Inhibitors
Recent research focused on the design of selective inhibitors for factor XIIa aimed at developing safer anticoagulants. The study utilized molecular modeling techniques to predict the binding affinity of various derivatives, including those similar to the target compound. Experimental validation confirmed that certain analogs achieved over 50% inhibition at low concentrations, marking them as potential candidates for further development .

Mechanism of Action

WAY-349807 exerts its effects by inhibiting the activity of PIM-1 kinase. This enzyme is involved in several cellular processes, including cell cycle progression and survival. By inhibiting PIM-1 kinase, WAY-349807 can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : The target compound’s 3-chlorophenyl-piperazine group distinguishes it from analogs with 4-chlorophenyl (e.g., ) or trifluoromethyl substituents (e.g., ). The 3-chloro substitution may influence receptor binding affinity due to steric and electronic effects .
  • Quinoline Substituents: The 3,4-dimethoxyphenyl group at position 2 enhances lipophilicity compared to 2-furyl (logP ≈ 3.5 vs. ~2.8) .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Physicochemical Parameters (Lipinski’s Descriptors)

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target Compound 457.89 ~3.8 1 7 Yes (MW <500)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 434.92 4.2 0 5 Yes
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline 417.89 ~3.5 1 6 Yes
Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate 483.89 ~4.0 1 8 No (MW >500)

Key Observations :

  • Lipophilicity : The target compound’s logP (~3.8) balances solubility and membrane permeability, critical for oral bioavailability. The 3-methyl and 6-methoxy analogs exhibit higher logP (~4.2) due to hydrophobic substituents .
  • Molecular Weight : Only the trifluoromethyl derivative exceeds Lipinski’s 500-Da threshold, limiting its drug-likeness .

Table 3: Reported Bioactivities of Quinoline Derivatives

Compound Bioactivity Profile Mechanism/Relevance Reference
Target Compound (Inferred) Anticancer, CNS receptor modulation (e.g., serotonin/dopamine receptors) Structural similarity to bioactive diarylquinolines
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Anticancer, antitubercular Enhanced lipophilicity and cellular uptake
3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline Antimalarial, anticancer π–π stacking interactions with DNA/enzyme targets
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline Antifungal, antiviral Triazole moiety enhances heterocyclic interactions

Key Observations :

  • Anticancer Potential: The target compound’s 3,4-dimethoxyphenyl group mimics known kinase inhibitors, while the piperazine moiety may modulate CNS receptor activity .
  • Antimicrobial Activity : Chlorophenyl and methoxy groups enhance activity against Mycobacterium tuberculosis (e.g., logIC₅₀ = 1.2–2.5 μM in analogs) .

Biological Activity

The compound 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H28ClN3O
  • Molecular Weight : 470.00512 g/mol
  • CAS Number : 445234-36-6

The structure of the compound includes a quinoline core substituted with a piperazine moiety and a chlorophenyl group, which enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study : A study on quinoline-piperonal hybrids showed promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like sorafenib .
Compound NameCell Line TestedIC50 Value (µM)Reference
Quinoline Hybrid AHepG22.57
Quinoline Hybrid BA5495.00

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar structures have shown efficacy against various bacterial and fungal strains.

  • Research Findings : A series of synthesized quinoline derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring was crucial for enhancing antimicrobial potency .
MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in various physiological processes has been investigated.

  • Acetylcholinesterase Inhibition : Quinoline derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Docking studies suggest that the compound interacts effectively with the active site of AChE .
Enzyme TestedInhibition Percentage (%)Reference
Acetylcholinesterase65% at 10 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The quinoline structure is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, leading to increased cytotoxicity against microbial cells.
  • Enzyme Interaction : The piperazine moiety enhances binding affinity to enzymes such as AChE by stabilizing interactions through hydrogen bonding and hydrophobic contacts.

Q & A

Q. What are the standard synthetic routes for 4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation : Condensation of 3,4-dimethoxyphenyl-substituted aldehydes with aminoquinoline precursors to form the quinoline backbone .

Piperazine Coupling : Reacting the quinoline intermediate with 4-(3-chlorophenyl)piperazine via carbamoylation (using phosgene or carbonyl diimidazole as activating agents) .

Optimization : Key parameters include:

  • Temperature : Maintain 60–80°C during carbamoylation to prevent side reactions .
  • Solvent : Use anhydrous THF or DMF for improved solubility of intermediates .
  • Catalysts : Iodine or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
  • Yield : Typical yields range from 45–65%, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline and piperazine regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~505.3 g/mol) and isotopic patterns for Cl and O .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O bonds stabilizing the piperazine-carbonyl linkage) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity in related quinoline-piperazine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :

    • 3-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for CNS targets .
    • 3,4-Dimethoxyphenyl Group : Electron-donating groups increase π-π stacking with aromatic residues in receptor binding pockets (e.g., serotonin 5-HT₆ receptor) .
    • Piperazine Carbonyl Linker : Flexibility impacts selectivity; rigidifying the linker via cyclization reduces off-target binding .
  • Comparative Data :

    SubstituentTarget ReceptorIC₅₀ (nM)Reference
    3-Chlorophenyl5-HT₆12.3
    4-Fluorophenyl5-HT₆28.7
    3,4-DimethoxyphenylDopamine D₂45.1

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Assay Variability :
    • Receptor Source : Differences in transfected cell lines (e.g., HEK293 vs. CHO) affect binding affinity due to post-translational modifications .
    • Buffer Conditions : Ionic strength (e.g., 150 mM NaCl vs. 100 mM) alters ligand-receptor electrostatic interactions .
  • Compound Purity : Impurities >5% (e.g., unreacted piperazine) can antagonize off-target receptors, skewing dose-response curves .
  • Computational Modeling :
    • Molecular Docking : Compare binding poses in homology models vs. crystal structures (e.g., RMSD <2.0 Å indicates reliable predictions) .
    • MD Simulations : Assess conformational stability of the piperazine-quinoline linkage over 100 ns trajectories .

Q. How can crystallographic data inform the design of analogs with improved stability?

Methodological Answer:

  • Key Interactions Identified via X-ray :
    • C–H···O Bonds : Between the piperazine carbonyl and methoxy groups (distance: 2.8–3.0 Å) stabilize the planar quinoline core .
    • π-π Stacking : Between the 3-chlorophenyl ring and receptor aromatic residues (e.g., Phe6.52 in 5-HT₆) .
  • Modifications for Stability :
    • Introduce Fluorine : Replace methoxy with trifluoromethoxy to enhance metabolic stability while retaining π-stacking .
    • Rigidify Linkers : Incorporate sp³-hybridized carbons to reduce rotational freedom and prevent enzymatic cleavage .

Data Contradiction Analysis

Q. Discrepancies in reported binding affinities for serotonin receptors: How to validate findings?

Methodological Resolution:

  • Standardized Assays :
    • Use radioligands (e.g., [³H]-LSD for 5-HT₆) with consistent specific activity (80 Ci/mmol) .
    • Normalize data to reference antagonists (e.g., clozapine IC₅₀ = 9.8 nM) .
  • Orthogonal Validation :
    • Functional Assays : Measure cAMP accumulation (EC₅₀) to confirm antagonism .
    • In Vivo Models : Test cognitive enhancement in rodent Morris water maze to correlate binding data with phenotypic outcomes .

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